molecular formula C15H16N2O2 B12297740 3-(3-((Dimethylamino)methyl)phenyl)picolinic acid

3-(3-((Dimethylamino)methyl)phenyl)picolinic acid

Cat. No.: B12297740
M. Wt: 256.30 g/mol
InChI Key: GNOIUJHWQTWMBD-UHFFFAOYSA-N
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Description

3-(3-((Dimethylamino)methyl)phenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridinecarboxylic acid, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a picolinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((Dimethylamino)methyl)phenyl)picolinic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-((Dimethylamino)methyl)phenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(3-((Dimethylamino)methyl)phenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts their structure and function, inhibiting viral replication and packaging . This mechanism is crucial for its antiviral and immunomodulatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-((Dimethylamino)methyl)phenyl)picolinic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

3-[3-[(dimethylamino)methyl]phenyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C15H16N2O2/c1-17(2)10-11-5-3-6-12(9-11)13-7-4-8-16-14(13)15(18)19/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

GNOIUJHWQTWMBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C2=C(N=CC=C2)C(=O)O

Origin of Product

United States

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